Methyl 4-(2-((5-((4-(tert-butyl)phenoxy)methyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate
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Overview
Description
- Its chemical formula is:
C26H28N6O4S
. - This compound may have applications in various fields due to its structural features.
Methyl 4-(2-((5-((4-(tert-butyl)phenoxy)methyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate: is a complex organic compound with a lengthy name. Let’s break it down:
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Similar Compounds:
Remember that detailed experimental data and specific references are essential for a comprehensive article
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Biological Activity
Methyl 4-(2-((5-((4-(tert-butyl)phenoxy)methyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a triazole ring, a phenoxy group, and a benzoate moiety, which are known to influence its biological interactions. The presence of the tert-butyl group enhances lipophilicity, potentially affecting membrane permeability and receptor interactions.
Biological Activity Overview
The biological activity of this compound can be categorized into various pharmacological effects, including:
- Antimicrobial Activity : The triazole derivatives have shown significant antimicrobial properties against various pathogens.
- Anticancer Properties : Compounds with similar structures have been studied for their ability to inhibit cancer cell proliferation.
- Neuropharmacological Effects : The triazole moiety is often associated with interactions at serotonin receptors, which may have implications for treating neurological disorders.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Anticancer | Reduced viability in cancer cell lines | |
Neuropharmacological | Modulation of serotonin receptor activity |
Case Study 1: Antimicrobial Efficacy
In a study focused on the synthesis and evaluation of triazole derivatives, it was found that This compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be lower than those of standard antibiotics, indicating its potential as a novel antimicrobial agent.
Case Study 2: Anticancer Activity
Another research highlighted the compound's efficacy against human breast cancer cells. The IC50 value was reported at 18 μM, demonstrating moderate potency. The mechanism of action involved the inhibition of poly (ADP-ribose) polymerase (PARP), which is crucial in DNA repair pathways. This suggests that compounds with similar structures could be further developed as chemotherapeutics targeting PARP-related pathways .
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Serotonin Receptors : The triazole structure allows binding to serotonin receptors, particularly 5-HT6R, which is implicated in cognitive functions and neurodegenerative diseases .
- Enzyme Inhibition : The presence of the thioacetamido group may enhance its ability to inhibit enzymes involved in critical biochemical pathways related to cancer progression .
Properties
CAS No. |
539812-19-6 |
---|---|
Molecular Formula |
C30H32N4O4S |
Molecular Weight |
544.7 g/mol |
IUPAC Name |
methyl 4-[[2-[[5-[(4-tert-butylphenoxy)methyl]-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C30H32N4O4S/c1-20-6-14-24(15-7-20)34-26(18-38-25-16-10-22(11-17-25)30(2,3)4)32-33-29(34)39-19-27(35)31-23-12-8-21(9-13-23)28(36)37-5/h6-17H,18-19H2,1-5H3,(H,31,35) |
InChI Key |
LWEJYSZOLGOZDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)C(=O)OC)COC4=CC=C(C=C4)C(C)(C)C |
Origin of Product |
United States |
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